
VER-50589
Vue d'ensemble
Description
VER-50589 est un médicament à petite molécule qui fonctionne comme un puissant inhibiteur de la protéine de choc thermique 90 (HSP90). Il a montré un potentiel significatif dans le traitement de divers cancers en raison de sa capacité à inhiber la fonction de la HSP90, une protéine qui joue un rôle crucial dans le repliement, la stabilité et la fonction de nombreuses protéines oncogéniques .
Applications De Recherche Scientifique
VER-50589 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.
Biology: this compound is used to study the role of heat shock protein 90 in various biological processes, including cell cycle regulation and apoptosis.
Mécanisme D'action
VER-50589, also known as “5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-(4-Methoxyphenyl)isoxazole-3-Carboxamide”, is a potent inhibitor of Heat Shock Protein 90 (HSP90) . Here is a detailed explanation of its mechanism of action:
Target of Action
The primary target of this compound is HSP90 . HSP90 is a crucial host factor for the viral life cycle and an ideal therapeutic target for limiting viral proliferation .
Mode of Action
This compound inhibits the intrinsic ATPase of full-length recombinant yeast Hsp90 . It also binds to the recombinant human HSP90β with a dissociation constant (Kd) of 4.5 nM .
Biochemical Pathways
This compound affects the AKT and ERK signaling pathways . EV71 infection activates these pathways, and the phosphorylation of AKT and RAF/MEK/ERK is weakened by this compound administration .
Result of Action
This compound exhibits robust antiviral activity by inhibiting HSP90 and mediating the AKT and RAF/MEK/ERK signaling pathways . It diminishes the plaque formation induced by EV71 and inhibits EV71 mRNA and protein synthesis . In tumor cell viability experiments, it robustly represses the proliferation against six human tumor cells .
Analyse Biochimique
Biochemical Properties
VER-50589 exhibits strong inhibitory activity against Hsp90, with an IC50 value of 21 nM . It interacts with the ATP binding site on the N-terminal of Hsp90, thereby inhibiting the intrinsic ATPase activity of Hsp90 . This interaction disrupts the chaperone function of Hsp90, leading to the degradation of Hsp90 client proteins .
Cellular Effects
This compound has been shown to robustly repress the proliferation of various human tumor cells . It induces apoptosis of tumor cells and arrests the tumor cell cycle in the G0/G1 phase . Additionally, this compound significantly downregulates the expression of two Hsp90 client proteins, CDK4 and HER2 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Hsp90. By binding to the ATP binding site on the N-terminal of Hsp90, this compound disrupts the chaperone function of Hsp90 . This leads to the degradation of Hsp90 client proteins, including key regulators of cell growth and survival .
Dosage Effects in Animal Models
In animal models, this compound has shown promising results. For instance, it has been reported to impair tumor growth in HCT116 human colon cancer xenografts
Méthodes De Préparation
Voies de synthèse et conditions de réaction
VER-50589 est synthétisé par un procédé en plusieurs étapes impliquant la formation d'un cycle isoxazole. Les étapes clés comprennent:
Formation du cycle isoxazole: Cela implique la réaction d'un aldéhyde approprié avec de l'hydroxylamine pour former une oxime, qui est ensuite cyclisée pour former le cycle isoxazole.
Réactions de substitution: Le cycle isoxazole est ensuite soumis à diverses réactions de substitution pour introduire les groupes fonctionnels souhaités, tels que les groupes chloro et méthoxy.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement et de méthodes de purification efficaces pour garantir la pureté et la constance du composé .
Analyse Des Réactions Chimiques
Types de réactions
VER-50589 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle isoxazole.
Substitution: Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels sur le cycle isoxazole.
Réactifs et conditions communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution: Des réactifs comme les halogènes (chlore, brome) et les agents alkylants sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité et améliorer l'efficacité du composé .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique:
Chimie: Il est utilisé comme composé outil pour étudier l'inhibition de la protéine de choc thermique 90 et ses effets sur le repliement et la stabilité des protéines.
Biologie: this compound est utilisé pour étudier le rôle de la protéine de choc thermique 90 dans divers processus biologiques, notamment la régulation du cycle cellulaire et l'apoptose.
Mécanisme d'action
This compound exerce ses effets en inhibant la fonction de la protéine de choc thermique 90. La protéine de choc thermique 90 est une chaperonne moléculaire qui est impliquée dans le repliement, la stabilité et la fonction de nombreuses protéines oncogéniques. En inhibant la protéine de choc thermique 90, this compound perturbe la fonction de ces protéines oncogéniques, conduisant à l'inhibition de la croissance des cellules cancéreuses et à l'induction de l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Geldanamycine: Un autre inhibiteur de la protéine de choc thermique 90 avec un mécanisme d'action similaire mais une structure chimique différente.
VER-49009: Un composé apparenté avec une structure similaire mais une puissance inférieure par rapport à VER-50589.
NVP-AUY922: Un nouvel inhibiteur de la protéine de choc thermique 90 avec une puissance supérieure par rapport à this compound
Unicité
This compound est unique en raison de sa haute puissance et de sa sélectivité pour la protéine de choc thermique 90. Il a montré une pharmacocinétique favorable et une efficacité antitumorale significative dans des études précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent anticancéreux .
Propriétés
IUPAC Name |
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCDMPJCKNLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747413-08-7 | |
| Record name | VER-50589 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of VER-50589?
A1: this compound is a potent and selective inhibitor of heat shock protein 90 (HSP90) [1, 2, 3, 4, 5]. It binds to the N-terminal ATP-binding pocket of HSP90, [1, 2] inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways [1, 2, 4, 6].
Q2: How does this compound compare to 17-allylamino-17-demethoxygeldanamycin (17-AAG), another HSP90 inhibitor?
A2: While both compounds target HSP90, this compound displays some advantages. Unlike 17-AAG, the cellular potency of this compound is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein expression [1]. Additionally, this compound demonstrates superior potency and in vivo efficacy compared to 17-AAG [1]. Furthermore, acquired resistance to 17-AAG, potentially linked to reduced NQO1 activity, does not confer cross-resistance to this compound [3, 6, 7].
Q3: What is the structure-activity relationship (SAR) for this compound?
A3: this compound is a resorcinylic isoxazole amide analogue. Research indicates that the isoxazole ring significantly enhances potency compared to analogous pyrazole compounds, such as VER-49009. This difference is attributed to higher binding enthalpy for the isoxazole derivative [1].
Q4: What are the pharmacokinetic properties of this compound?
A4: Studies in mice bearing human colon carcinoma xenografts show that this compound exhibits favorable pharmacokinetic properties, including good tumor accumulation and a long half-life [1, 2]. In these studies, this compound achieved tumor concentrations well above its cellular inhibitory concentration (GI50) for 24 hours, resulting in significant tumor growth inhibition [1, 2].
Q5: Has this compound shown efficacy in preclinical models of cancer?
A5: Yes, this compound demonstrates significant antitumor activity in preclinical models. It effectively inhibits the growth of various human cancer cell lines in vitro and displays potent antitumor activity in vivo, particularly in a human ovarian carcinoma model [1].
Q6: Are there any known resistance mechanisms to this compound?
A6: While this compound appears to overcome some resistance mechanisms observed with 17-AAG, research suggests that alterations in histone deacetylase (HDAC) activity might contribute to acquired resistance to a broader spectrum of HSP90 inhibitors, including this compound [5]. Further investigation into potential resistance mechanisms is crucial for optimizing its clinical application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)
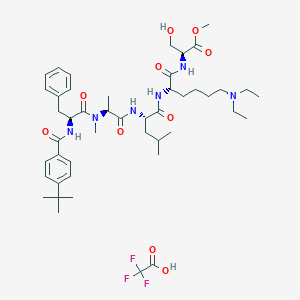
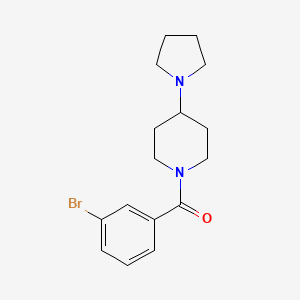


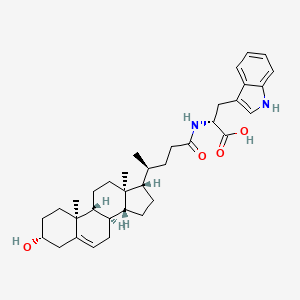

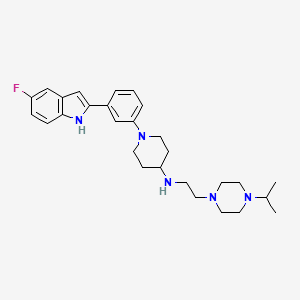

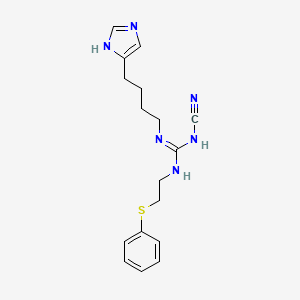

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
